molecular formula C6H8ClIN2 B3042475 (4-Iodophenyl)hydrazine hydrochloride CAS No. 62830-55-1

(4-Iodophenyl)hydrazine hydrochloride

Cat. No. B3042475
CAS RN: 62830-55-1
M. Wt: 270.5 g/mol
InChI Key: PBGQZFXOUDOZCB-UHFFFAOYSA-N
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Description

(4-Iodophenyl)hydrazine hydrochloride is a chemical compound that is part of the hydrazine family, characterized by the presence of an iodine atom on the phenyl ring. This compound is a derivative of hydrazine, where the phenyl ring is substituted with an iodine atom at the para position. It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of hydrazine derivatives can be complex and requires careful control of reaction conditions. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a related compound, involves the condensation of picryl chloride with hydrazine hydrate in methanol at controlled temperatures . Similarly, the synthesis of (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives involves specific substitutions on the hydrazone moiety and the thiazole ring, indicating the importance of the structure of the substituents in the synthesis of hydrazine derivatives .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is crucial for their chemical properties and reactivity. For example, the crystal structure of a symmetric branched 4-nitrophenyl hydrazine compound shows that molecules can be twisted at the N2–N3 bond, affecting the compound's isomerism and stability . This suggests that the molecular structure of (4-Iodophenyl)hydrazine hydrochloride would also significantly influence its chemical behavior.

Chemical Reactions Analysis

Hydrazine derivatives participate in various chemical reactions, often serving as precursors or intermediates. The presence of the iodine atom in (4-Iodophenyl)hydrazine hydrochloride would make it a potential candidate for further functionalization through reactions such as nucleophilic substitution or coupling reactions. The reactivity of the iodine atom could be exploited in synthetic chemistry to produce more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives, such as melting points, solubility, and stability, are determined by their molecular structure. For instance, the melting point of 4-chloro-2-fluorophenyl hydrazine is reported to be in the range of 59-60°C , which provides a reference point for the expected physical properties of (4-Iodophenyl)hydrazine hydrochloride. The presence of the iodine atom is likely to influence the compound's density, boiling point, and solubility in various solvents.

Scientific Research Applications

Anti-Candida Activity

(4-Iodophenyl)hydrazine derivatives demonstrate significant in vitro anti-Candida activity, particularly against Candida albicans and Candida krusei. Specific structural modifications, such as the presence of aliphatic chains or heteroaromatic rings, enhance their inhibitory activity. These compounds are also evaluated for cytotoxicity and used in conjunction with clotrimazole for enhanced anti-Candida effects (Secci et al., 2012).

Fluorescent Probes for Hydrazine Detection

(4-Iodophenyl)hydrazine hydrochloride is utilized in the development of fluorescent probes for the detection of hydrazine in biological and environmental samples. These probes demonstrate high sensitivity, selectivity, and low detection limits, making them suitable for applications like live-cell imaging and environmental monitoring (Zhu et al., 2019).

Water Pollutants Detection

(4-Iodophenyl)hydrazine derivatives are involved in the development of sensors for the detection of major water pollutants, such as hydrazine and 4-chlorophenol. These sensors show sensitivity and selectivity, enabling the simultaneous determination of these pollutants in water, which is crucial for human health (Tahernejad-Javazmi et al., 2018).

Chemodosimeters for Hydrazine Detection

Chemodosimeters based on (4-Iodophenyl)hydrazine hydrochloride are used for the ratiometric detection of hydrazine. These are designed to enable the recovery of the excited state intramolecular proton transfer, allowing for effective detection of hydrazine in live cells (Goswami et al., 2013).

Anti-Cancer Activity

Some derivatives of (4-Iodophenyl)hydrazine, like 4-hydrazinylphenyl benzenesulfonate, demonstrate potential as anti-cancer agents. They show significant activity against breast cancer cell lines, offering a new avenue for cancer treatment research (Prasetiawati et al., 2022).

Safety And Hazards

“(4-Iodophenyl)hydrazine hydrochloride” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

properties

IUPAC Name

(4-iodophenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGQZFXOUDOZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodophenyl)hydrazine hydrochloride

CAS RN

62830-55-1
Record name 4-Iodophenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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